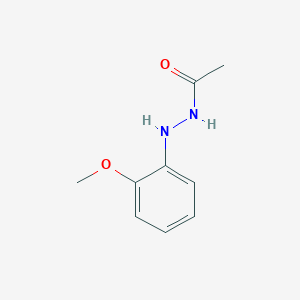
N'-(2-Methoxyphenyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-(2-Methoxyphenyl)acetohydrazide” is a chemical compound with the molecular formula C9H12N2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of imine derivatives have been synthesized through microwave-assisted Schiff base formation by reacting 2-(4-methoxyphenyl)acetohydrazide with various substituted aldehydes .Molecular Structure Analysis
The molecular structure of “N’-(2-Methoxyphenyl)acetohydrazide” can be characterized by techniques such as FT-IR, 1H NMR, and 13C NMR spectral analysis .Chemical Reactions Analysis
“N’-(2-Methoxyphenyl)acetohydrazide” can participate in various chemical reactions. For example, it can react with various substituted aldehydes to form imine derivatives .Physical And Chemical Properties Analysis
“N’-(2-Methoxyphenyl)acetohydrazide” has a molecular weight of 180.2 . More detailed physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Anti-Oxidant Activities
N’-(2-Methoxyphenyl)acetohydrazide has been used in the synthesis of imine derivatives, which have shown promising biological activities . These derivatives have been screened for their in vivo anti-inflammatory and in vitro anti-oxidant activities . Compounds 4a, 4c, 7a, and 7c were found to significantly lower the volume of rat paw edema, indicating their potential as potent anti-inflammatory drugs . In terms of anti-oxidant activity, compound 7a exhibited an IC50 value of 7.2 ± 2.7 μg/mL, comparable with that of the reference ascorbic acid .
Synthesis of Heterocyclic Compounds
N’-(2-Methoxyphenyl)acetohydrazide is used in the design and synthesis of new heterocyclic compounds . These compounds have shown considerable interest due to their promising biological activities for medical and biological applications .
Antitumor Activity
Hydrazide-hydrazone derivatives, synthesized using N’-(2-Methoxyphenyl)acetohydrazide, have been evaluated for their antitumor activity . Most of the synthesized compounds showed high inhibitory effects against three cancer cell lines, namely breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) .
Synthesis of Coumarin, Pyridine, Thiazole, and Thiophene Derivatives
N’-(2-Methoxyphenyl)acetohydrazide has been utilized in the synthesis of coumarin, pyridine, thiazole, and thiophene derivatives . These derivatives have shown antitumor activity .
Synthesis of N-(Aryl)-2-oxo-2-(arylamino)acetohydrazonoyl Cyanide Derivatives
N’-(2-Methoxyphenyl)acetohydrazide has been used in the synthesis of N-(Aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide derivatives . These derivatives have potential applications in various fields of chemistry .
Molecular Docking Studies
Molecular docking studies have been conducted using compounds synthesized from N’-(2-Methoxyphenyl)acetohydrazide . These studies help to check the actual binding affinity of the ligand against the target protein .
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-(2-methoxyphenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(12)10-11-8-5-3-4-6-9(8)13-2/h3-6,11H,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHNAHJRZNELLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-Methoxyphenyl)acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

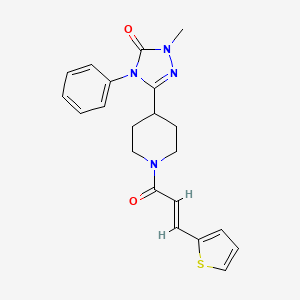
![2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977251.png)
![N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride](/img/structure/B2977252.png)

![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/no-structure.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2977255.png)
![7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B2977256.png)

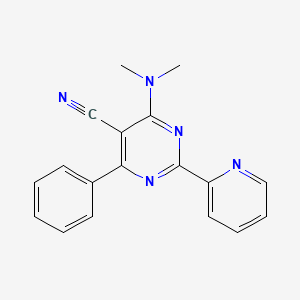
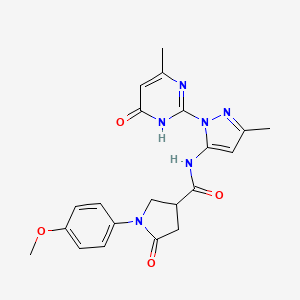

![7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977269.png)
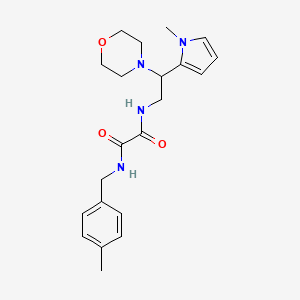
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2977273.png)